molecular formula C13H14N2O3 B1386663 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid CAS No. 1000576-23-7

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid

Cat. No. B1386663
M. Wt: 246.26 g/mol
InChI Key: SFBZBDJWQOVUGI-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid, also known as THPI, is an organic compound with a wide range of applications in both scientific research and industrial processes. THPI is an important intermediate for the synthesis of many pharmaceuticals and other compounds. It has a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory effects, as well as potential applications in cancer therapy.

Scientific Research Applications

    1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-ylboronic acid

    • Application: This compound is used in the synthesis of various organic compounds .
    • Method: It can be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via formation of C-C bond .

    2H-Pyrans

    • Application: The 2H-pyran ring is a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
    • Method: Various synthetic methods have been reported to access 2H-Pyrans .
    • Results: The synthesis of 2H-Pyrans can lead to the construction of complex natural products .

properties

IUPAC Name

1-(oxan-2-yl)indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-13(17)9-4-3-5-11-10(9)8-14-15(11)12-6-1-2-7-18-12/h3-5,8,12H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBZBDJWQOVUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CC=CC(=C3C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30656771
Record name 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid

CAS RN

1000576-23-7
Record name 1-(Oxan-2-yl)-1H-indazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30656771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid
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1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid
Reactant of Route 5
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1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid
Reactant of Route 6
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylic acid

Citations

For This Compound
1
Citations
M Schmalzbauer, TD Svejstrup, F Fricke, P Brandt… - Chem, 2020 - cell.com
Carbon dioxide (CO 2 ) is an attractive one-carbon (C1) building block in terms of sustainability and abundance. However, its low reactivity limits applications in organic synthesis as …
Number of citations: 71 www.cell.com

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